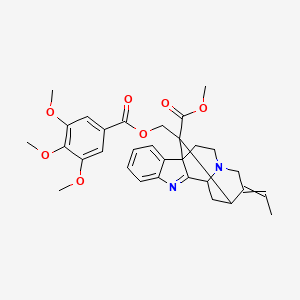
SPM D-series LC-MS Mixture
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This mixture contains several D-series resolvins (specialized pro-resolving mediators; SPMs) and their precursor, docosahexaenoic acid (DHA; Item No. 90310). The mixture is supplied in an amber ampule in which the headspace has been purged with argon to prevent lipid oxidation. This product has been designed for direct use in LC-MS applications. The solution may be serially diluted for preparation of calibrators and QC standards and/or used directly as a system suitability standard or tuning standard. After opening, we recommend that the mixture be transferred immediately to a 1 ml glass screw cap vial, to prevent solvent evaporation, and stored at -20°C. The mixture should be discarded after multiple freeze/thaw cycles.The fatty acids in this mixture represent the metabolic cascade of the D-series resolvins, a family of lipid mediators that promote the resolution of the inflammatory response back to a non-inflamed state. D-Series resolvins are produced physiologically from the sequential oxygenation of DHA by 15- and 5-lipoxygenase. 17(R)-Resolvin D1 is an aspirin-triggered epimer of resolvin D1 that, unlike resolvin D1, resists rapid inactivation by eicosanoid oxidoreductases.
Wissenschaftliche Forschungsanwendungen
LC-SPE-NMR-MS: Total Analysis System for Bioanalysis
- Overview : LC-SPE-NMR-MS is crucial for fast and thorough structure elucidation of valuable mass-limited samples, particularly from complex biomatrices and natural product extracts. This integrated system significantly accelerates the structure-elucidation process, offering both NMR and MS data concurrently (Schlotterbeck & Ceccarelli, 2009).
Rapid Analysis of Environmental Contaminants
- Application : Direct Immersion Solid Phase Microextraction (DI-SPME) combined with LC-MS/MS is used for determining contaminants like TBBPA and HBCD in water. This method is notable for its low solvent consumption, efficiency, and speed (Yu et al., 2019).
LC-NMR-MS in Drug Discovery
- Drug Discovery : LC-NMR-MS is versatile for complex mixture analysis, particularly in identifying metabolites of novel drugs. This technique is significant in natural product, combinatorial chemistry, and drug metabolism studies (Corcoran & Spraul, 2003).
Trace-Level Pesticide Analysis
- Environmental Monitoring : SPE-LC with MS/MS detection is used for analyzing pesticides in water. This method achieves low detection limits and is automated for efficient monitoring (Slobodnik et al., 1996).
Bi-Gaussian Mixture Model for LC-MS Peaks
- Data Processing : For quantifying and deconvoluting asymmetric LC-MS peaks, the bi-Gaussian mixture model and statistical model selection are used, significantly improving peak analysis in LC-MS data (Yu & Peng, 2010).
Analysis of Endocrine Disruptors and Pharmaceuticals
- Health & Environment : LC/MS/MS, utilizing electrospray ionization, is applied for the trace analysis of compounds like pharmaceuticals and steroids in water, highlighting the method's sensitivity and reliability (Vanderford et al., 2003).
D-µ-SPE for LC-MS-based Lipidomics
- Food Science : The Dispersive Micro-Solid Phase Extraction (D-µ-SPE) method is developed for lipidomics of human breast milk using LC-MS. This method shows high reproducibility and covers a wide range of lipid classes (Bakhytkyzy et al., 2020).
Characterization of Organic Pollutants
- Environmental Analysis : LC and GC coupled with mass spectrometry are used for characterizing organic pollutants in complex mixtures like textile effluents and landfill leachates. This method is based on SPE combined with toxicity-fractionation followed by HT-GC-MS and LC-MS (Castillo & Barceló, 2001).
LC-NMR in Pharmaceutical Analysis
- Pharmaceutical Analysis : LC-NMR is applied for on-line separation and structural elucidation of unknown compounds in pharmaceutical analysis, particularly useful in analyzing crude reaction mixtures in drug discovery (Wann, 2005).
Eigenschaften
Produktname |
SPM D-series LC-MS Mixture |
|---|---|
Synonyme |
Specialized Pro-Resolving Mediator D-series LC-MS Mixture |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



